molecular formula C11H13N3O B1209777 5-Carboxamidotryptamine CAS No. 74885-09-9

5-Carboxamidotryptamine

Cat. No. B1209777
Key on ui cas rn: 74885-09-9
M. Wt: 203.24 g/mol
InChI Key: WKZLNEWVIAGNAW-UHFFFAOYSA-N
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Patent
US04252803

Procedure details

Hydrazine hydrate (30 ml) was added to the crude phthalimido carboxamide prepared in (ii) above (1.5 g) in ethanol (60 ml). The mixture was refluxed for 2.5 hours and cooled. The solvent was evaporated off and the residue stirred with 2 N sodium carbonate solution (60 ml) and the resulting solution was evaporated to dryness. The residue was extracted with ethanol and the combined extracts were evaporated to give a yellow solid that was dissolved in hot ethanol (45 ml) and treated with a solution of creatinine sulphate (1.6 g) in water (20 ml) and ethanol (10 ml). The solution obtained was diluted with ethanol to 85 ml. The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
phthalimido carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
creatinine sulphate
Quantity
1.6 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O.NN.C1(=O)[N:8](C(N)=O)[C:7](=O)[C:6]2=CC=CC=C12.O=C1C2C(=CC=CC=2)C(=O)N1CC[C:31]1[NH:32][C:33]2[C:38]([CH:39]=1)=[CH:37][C:36]([C:40]([NH2:42])=[O:41])=[CH:35][CH:34]=2.CN1C(N)=NC(=O)C1.S([O-])([O-])(=O)=O>C(O)C.O>[NH2:8][CH2:7][CH2:6][C:39]1[C:38]2[C:33](=[CH:34][CH:35]=[C:36]([C:40]([NH2:42])=[O:41])[CH:37]=2)[NH:32][CH:31]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
O.NN
Name
phthalimido carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1C(=O)N)=O)=CC=CC2)=O
Step Two
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCC=1NC2=CC=C(C=C2C1)C(=O)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
creatinine sulphate
Quantity
1.6 g
Type
reactant
Smiles
CN1CC(=O)N=C1N.S(=O)(=O)([O-])[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the residue stirred with 2 N sodium carbonate solution (60 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the resulting solution was evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethanol
CUSTOM
Type
CUSTOM
Details
the combined extracts were evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
The title compound (1.8 g) precipitated as an off-white solid m.p. 205°-210° C.

Outcomes

Product
Name
Type
Smiles
NCCC1=CNC2=CC=C(C=C12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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